N,N'-Diphenyl-p-phenylenediamine
Overview
Description
N,N’-Diphenyl-p-phenylenediamine: is an organic compound with the chemical formula C18H16N2. It is a solid at room temperature and appears as a pale grey to very dark grey powder. This compound is known for its stability and is insoluble in water but soluble in many organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Mechanism of Action
Target of Action
N,N’-Diphenyl-p-phenylenediamine (DPPD) is an organic compound that primarily targets oxidative processes within various systems. It is often used as an antioxidant in the rubber industry and has been studied for its potential therapeutic capabilities in enhancing the antioxidant, immunomodulatory, and anti-apoptotic functions of adipose-derived stem cells .
Mode of Action
DPPD acts as an antioxidant, neutralizing free radicals and preventing oxidative damage. It interacts with its targets by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing further damage . This interaction results in the formation of a more stable molecule, reducing the potential for oxidative stress.
Biochemical Pathways
It is known that dppd plays a role in the redox regulation of cellular processes By neutralizing free radicals, DPPD can potentially influence various biochemical pathways that are sensitive to oxidative stress
Result of Action
The primary result of DPPD’s action is the reduction of oxidative stress within the system where it is applied. This can lead to a decrease in damage to cellular components, including lipids, proteins, and DNA . In a therapeutic context, DPPD has been shown to enhance the antioxidant, immunomodulatory, and anti-apoptotic capabilities of adipose-derived stem cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DPPD. For instance, the presence of other reactive species can affect DPPD’s antioxidant activity. Additionally, factors such as temperature, pH, and the presence of light could potentially influence DPPD’s stability . More research is needed to fully understand how these and other environmental factors influence DPPD’s action.
Biochemical Analysis
Biochemical Properties
It is known that it can react with oxidizing materials . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Cellular Effects
Research on the cellular effects of N,N’-Diphenyl-p-phenylenediamine is limited. It has been found to play a role in cellular communication . It has been used in research exploring its applications in high-performance rubber stabilizers and life science manufacturing chemicals .
Temporal Effects in Laboratory Settings
N,N’-Diphenyl-p-phenylenediamine is a stable compound at room temperature . The changes in the effects of this compound over time in laboratory settings have not been extensively studied.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of N,N’-Diphenyl-p-phenylenediamine in animal models. In a study conducted on rats, no significant adverse effects were observed up to a dosage of 1000 mg/kg bw/day . More comprehensive studies are needed to fully understand the dosage effects of this compound in animal models.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diphenyl-p-phenylenediamine is typically synthesized through the reaction of aniline with benzophenone. The reaction is carried out in a reaction vessel where aniline and benzophenone are heated together in the presence of an acid or base catalyst to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other purification methods .
Industrial Production Methods: In industrial settings, the production of N,N’-Diphenyl-p-phenylenediamine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous reactors and automated systems ensures consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diphenyl-p-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenated compounds or other electrophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
Comparison with Similar Compounds
N,N-Dimethyl-p-phenylenediamine: This compound is used as an intermediate in dye production and has similar antioxidant properties.
N,N-Diethyl-p-phenylenediamine: Used in spectrophotometric determination of drugs and has applications in analytical chemistry.
N-Phenyl-p-phenylenediamine: Another antioxidant used in rubber and polymer industries.
Uniqueness: N,N’-Diphenyl-p-phenylenediamine is unique due to its high stability and effectiveness as an antioxidant. Its ability to inhibit cellular communication and its applications in preventing oxidative stress-related conditions make it distinct from other similar compounds .
Properties
IUPAC Name |
1-N,4-N-diphenylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGQNNCQYDRXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2, Array | |
Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |
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Record name | N,N'-DIPHENYL-para-PHENYLENEDIAMINE | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID9020538 | |
Record name | N,N'-Diphenyl-p-phenylenediamine | |
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Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n'-diphenyl-p-phenylenediamine appears as gray or dark gray powder or flakes. (NTP, 1992), Dry Powder, Colorless solid; Commercial product is greenish-brown solid; [Merck Index] Colorless, grey, or white solid; [HSDB] Powder; [MSDSonline], COLOURLESS CRYSTALS OR GREY POWDER. | |
Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |
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Record name | 1,4-Benzenediamine, N1,N4-diphenyl- | |
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Boiling Point |
428 to 437 °F at 0.5 mmHg (NTP, 1992), 220-225 °C @ 0.5 mm Hg | |
Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |
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Flash Point |
400 °F (NTP, 1992), 232 °C c.c. | |
Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in monochlorobenzene, benzene, DMF, ether, chloroform, acetone, ethyl acetate, isopropyl acetate, glacial acetic acid. Slightly sol in alcohol. Almost insol in petr ether, water., Solubility in water: none | |
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Density |
1.21 (NTP, 1992) - Denser than water; will sink, 1.20, Relative density (water = 1): 1.2 | |
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Vapor Density |
9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.0 (Air= 1), Relative vapor density (air = 1): 9.0 | |
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Vapor Pressure |
0.00000001 [mmHg], 6.35X10-9 mm Hg @ 25 °C | |
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Color/Form |
Colorless leaflets from alcohol; commercial grades are greenish-brown, Gray powder, White solid | |
CAS No. |
74-31-7 | |
Record name | N,N'-DIPHENYL-P-PHENYLENEDIAMINE | |
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Record name | N,N′-Diphenyl-p-phenylenediamine | |
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Record name | p-Phenylenediamine, N,N'-diphenyl- | |
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Record name | N,N'-diphenyl-1,4-phenylenediamine | |
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Melting Point |
293 to 306 °F (NTP, 1992), 150-151 °C, Specific gravity: 1.28; melting point: 145-152 °C | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2894 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N,N'-DIPHENYL-para-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1181 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.